

# Environmental fate and transport of Disperse Blue 291

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## Compound of Interest

Compound Name: Disperse blue 291

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## An In-Depth Technical Guide on the Environmental Fate and Transport of **Disperse Blue 291**

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of the commercial azo dye, **Disperse Blue 291** (C.I. 113395; CAS No. 56548-64-2). The document is intended for researchers, scientists, and drug development professionals, synthesizing available data on its physicochemical properties, environmental persistence, and ecotoxicological effects. A significant challenge in assessing the environmental risk of **Disperse Blue 291** is the limited availability of specific quantitative data for its degradation and sorption characteristics. Consequently, this guide also draws upon general knowledge of disperse and azo dyes to infer potential environmental behaviors and highlights critical data gaps for future research.

## Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. **Disperse Blue 291** is a synthetic, non-ionic monoazo dye characterized by its low water solubility.<sup>[1]</sup> A summary of its known physicochemical properties is presented in Table 1. The extremely low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental transport pathway.<sup>[2]</sup> The lack of a reported water solubility and octanol-water partition coefficient (K<sub>ow</sub>) is a major data gap, as these parameters are essential for accurately modeling its environmental distribution and bioaccumulation potential.

Table 1: Physicochemical Properties of **Disperse Blue 291**

Property	Value	Reference
Chemical Formula	C <sub>19</sub> H <sub>21</sub> BrN <sub>6</sub> O <sub>6</sub>	[2]
Molecular Weight	509.31 g/mol	[2]
Appearance	Dark blue grain/particles	[3]
Boiling Point	700.4 °C at 760 mmHg	[2]
Vapor Pressure	1.82 x 10 <sup>-19</sup> mmHg at 25°C	[2]
Water Solubility	Very low / Not available	[1][2]
pKa	13.43 ± 0.70 (Predicted)	[2]

## Environmental Fate and Transport

The environmental fate of **Disperse Blue 291** encompasses its transformation through biodegradation, photodegradation, and hydrolysis, while its transport is largely dictated by its sorption behavior in soil and sediment.

## Biodegradation

Azo dyes, in general, are known to be recalcitrant to aerobic biodegradation due to their complex structure and the electron-withdrawing nature of the azo bond.[4] Under anaerobic conditions, however, the azo bond can be reductively cleaved by microorganisms to form aromatic amines, which may be more toxic than the parent dye.[4][5]

Quantitative Data: Specific experimental data on the biodegradation rate of **Disperse Blue 291** is not available in the reviewed literature. Therefore, it is not possible to provide a biodegradation half-life.

Experimental Protocol: Ready Biodegradability (OECD 301)

The OECD 301 guideline for testing ready biodegradability provides a set of methods to screen chemicals for their potential to be rapidly and completely biodegraded by microorganisms.[1][6]

- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in

the dark for 28 days.[6][7]

- Methodology (e.g., OECD 301B - CO<sub>2</sub> Evolution Test):
  - Test Setup: Prepare test flasks with a known concentration of **Disperse Blue 291**, a mineral medium, and an inoculum. Also, prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
  - Incubation: The flasks are incubated at 20-24°C and stirred in the dark.
  - Measurement: The amount of CO<sub>2</sub> evolved from the test flasks is measured over the 28-day period and is expressed as a percentage of the theoretical maximum CO<sub>2</sub> (ThCO<sub>2</sub>) that could be produced from the amount of test substance added.
  - Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% of ThCO<sub>2</sub> within a 10-day window during the 28-day test.[1][6]

## Photodegradation

Azo dyes can absorb light in the visible and UV spectrum, which may lead to their photodegradation. This process can be a significant transformation pathway for dyes in sunlit surface waters.

**Quantitative Data:** There is no specific quantitative data, such as a photolysis rate constant or quantum yield, available for **Disperse Blue 291**.

**Experimental Protocol:** Direct Photolysis in Water (OECD 316)

This guideline outlines a tiered approach to determine the rate of direct phototransformation of chemicals in water.[8][9]

- Principle: Aqueous solutions of the test substance are irradiated with light that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of its disappearance.
- Methodology:

- Sample Preparation: Prepare buffered aqueous solutions of **Disperse Blue 291** of known concentration.
- Irradiation: Irradiate the samples using a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) at a constant temperature.[8]
- Dark Controls: Simultaneously, run identical samples kept in the dark to account for any non-photolytic degradation.
- Analysis: At various time intervals, take aliquots from both the irradiated and dark control samples and analyze the concentration of **Disperse Blue 291** using a suitable analytical method (e.g., HPLC-UV/Vis).
- Data Analysis: The photolysis rate constant is calculated from the first-order decay of the substance's concentration in the irradiated samples, corrected for any degradation in the dark controls. The environmental half-life can then be estimated for different seasons and latitudes.

## Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the degradation of a substance. Azo dyes are generally stable to hydrolysis under neutral pH conditions typical of most natural waters.[10]

Quantitative Data: No experimental data on the hydrolysis rate of **Disperse Blue 291** is available. Given the general stability of the azo linkage to hydrolysis, it is not expected to be a significant degradation pathway.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This guideline specifies a procedure for determining the rate of hydrolysis of chemicals at different pH values.[11]

- Principle: The test substance is dissolved in buffered aqueous solutions at various pH levels (typically pH 4, 7, and 9) and kept at a constant temperature in the dark.
- Methodology:

- Sample Preparation: Prepare sterile, buffered solutions of **Disperse Blue 291** at pH 4, 7, and 9.
- Incubation: Incubate the solutions at a fixed temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C) in the dark.
- Analysis: Periodically, samples are taken and the concentration of the remaining **Disperse Blue 291** is determined.
- Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH value.

## Soil and Sediment Sorption

Due to its low water solubility, **Disperse Blue 291** is expected to partition from the water phase to soil and sediment.<sup>[10]</sup> The extent of this sorption is a critical factor in determining its mobility and bioavailability in the environment.

Quantitative Data: Specific soil-water distribution coefficients ( $K_d$ ) or organic carbon-normalized partition coefficients ( $K_{oc}$ ) for **Disperse Blue 291** are not available. However, a study on a likely identical substance, Foron Blue 291, showed that its adsorption is strongly dependent on the clay content of the soil.<sup>[12]</sup> In a clay/sand mixture with a 30% clay fraction, 77% of the dissolved dye was irreversibly removed from the solution, indicating strong sorption.<sup>[12]</sup>

Experimental Protocol: Adsorption – Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption and desorption coefficients of a chemical in different types of soil.<sup>[13][14][15]</sup>

- Principle: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The amount of substance adsorbed to the soil is determined by measuring the decrease in its concentration in the aqueous phase.
- Methodology:
  - Soil Selection: A range of characterized soils (typically 5) with varying organic carbon content, clay content, and pH are used.<sup>[14]</sup>
  - Adsorption Phase:

- Soil samples are mixed with solutions of **Disperse Blue 291** at several concentrations in a centrifuge tube.
- The mixtures are agitated at a constant temperature until equilibrium is reached.
- The solid and liquid phases are separated by centrifugation.
- The concentration of the dye in the supernatant is measured.
- Desorption Phase (Optional): The supernatant is replaced with a fresh solution without the dye, and the mixture is equilibrated again to determine the amount of dye that desorbs from the soil.
- Data Analysis: The adsorption coefficient ( $K_d$ ) is calculated for each soil. The organic carbon-normalized partition coefficient ( $K_{oc}$ ) is then calculated using the formula:  $K_{oc} = (K_d / \% \text{ organic carbon}) * 100$ .

## Ecotoxicity

**Disperse Blue 291** has been shown to exhibit toxicity to aquatic organisms and has demonstrated genotoxic and cytotoxic effects in various studies.

Table 2: Ecotoxicity of **Disperse Blue 291**

Endpoint	Species	Value	Reference
Acute Toxicity (LC <sub>50</sub> )	Fish	0.0675 mg/L	[16]
Acute Toxicity (EC <sub>50</sub> , 48h)	Daphnia magna	0.0675 mg/L	[16]
Genotoxicity	Human hepatic cell line (HepG2)	Genotoxic and mutagenic effects observed at concentrations from 400 µg/mL	[17]
Genotoxicity	Mouse bone marrow	Increased frequency of micronucleated polychromatic erythrocytes at 50 mg/kg body weight	[18]

## Analytical Methods

The detection and quantification of **Disperse Blue 291** in environmental samples are typically performed using chromatographic techniques.

### Experimental Protocol: Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a standard method for the analysis of disperse dyes.[19]

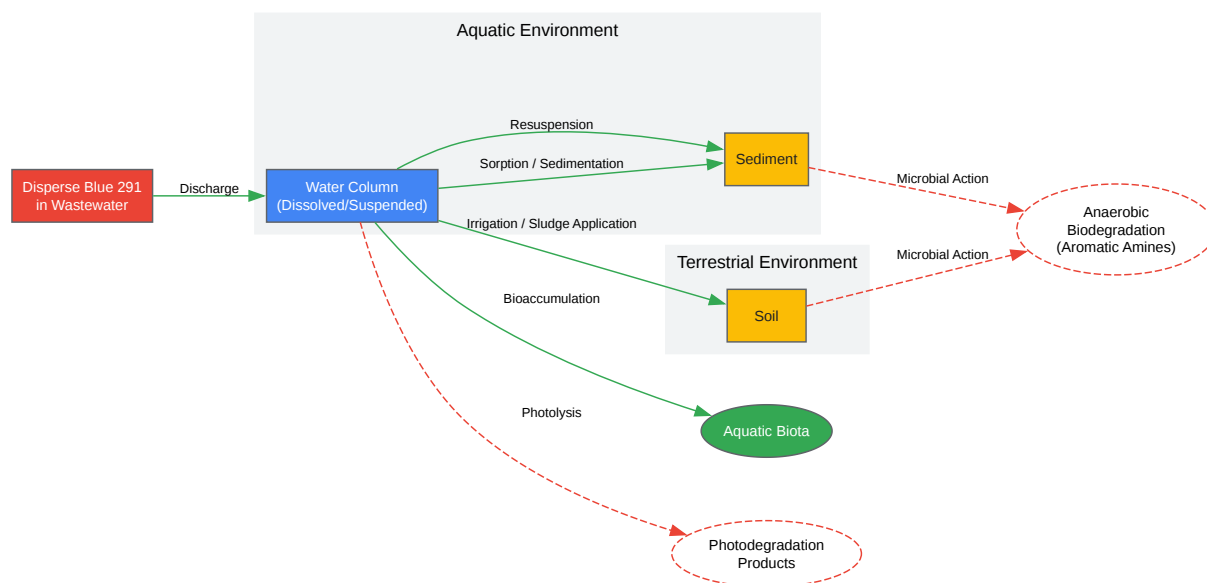
- Principle: The method separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
- Methodology:
  - Sample Preparation:
    - Water Samples: Pre-concentration using solid-phase extraction (SPE).[20]
    - Soil/Sediment Samples: Solvent extraction followed by clean-up and concentration.

- Chromatographic Separation:
  - Column: A reverse-phase column (e.g., C18).[\[19\]](#)
  - Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water.
  - Detector: A Photodiode Array (PDA) detector to obtain UV-Vis spectra for identification, or a Mass Spectrometer (MS) for more sensitive and specific detection and confirmation.[\[19\]](#)[\[20\]](#)
- Quantification: The concentration of **Disperse Blue 291** is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.

## Visualizations

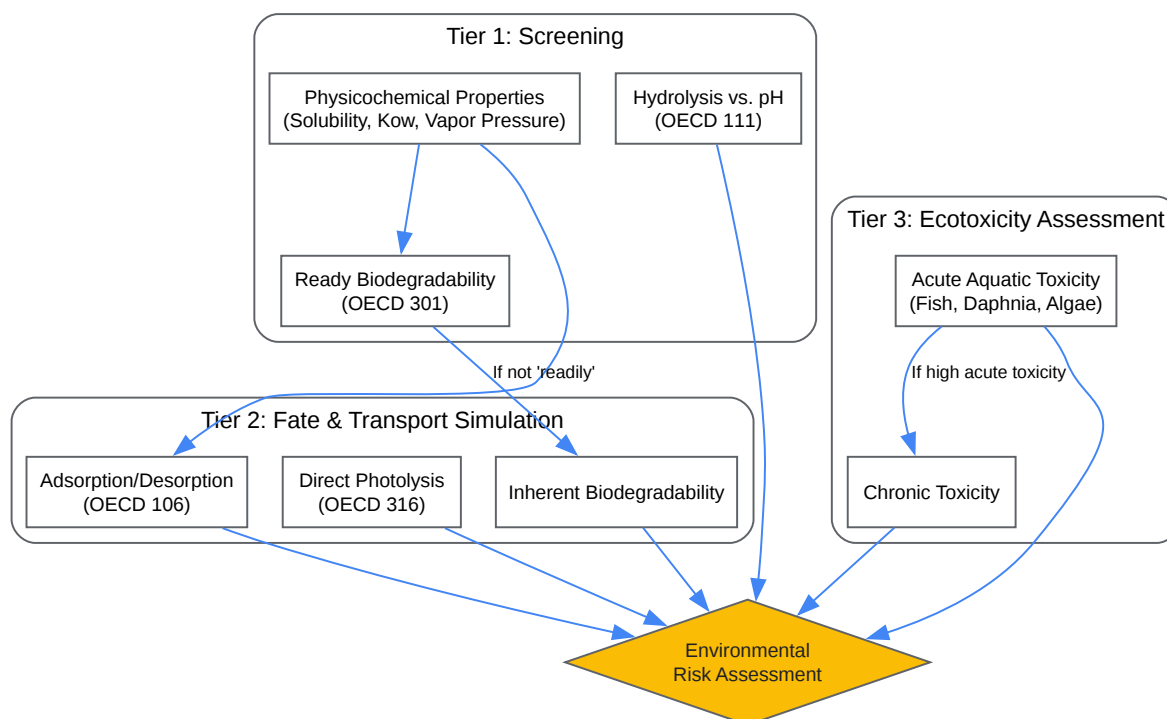
The following diagrams illustrate the conceptual pathways of environmental fate and a typical experimental workflow for assessing a substance like **Disperse Blue 291**.





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Caption: Environmental fate and transport pathways of **Disperse Blue 291**.



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Caption: General experimental workflow for environmental fate assessment.

## Conclusion and Data Gaps

**Disperse Blue 291** is a disperse azo dye with very low water solubility and negligible volatility, indicating that its environmental distribution will be predominantly in the aquatic and terrestrial compartments, with a high potential for partitioning to sediment and soil. Ecotoxicological data indicates that it is highly toxic to aquatic life and possesses genotoxic properties.

The primary challenge in conducting a thorough environmental risk assessment for **Disperse Blue 291** is the significant lack of quantitative data on its environmental fate. Key data gaps include:

- Biodegradation Rates: No data is available for either aerobic or anaerobic conditions.
- Photodegradation Rates: The kinetics of its degradation by sunlight in water and on soil are unknown.
- Soil and Sediment Sorption Coefficients (Koc): While qualitative data suggests strong sorption, a quantitative Koc value is needed for mobility modeling.
- Water Solubility and Octanol-Water Partition Coefficient (Kow): These fundamental properties have not been experimentally determined.

Further research focusing on quantifying these parameters using standardized OECD protocols is essential for a comprehensive understanding of the environmental fate and transport of **Disperse Blue 291** and for developing effective risk management strategies.

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